

The Solubility Profile of Oxyoctaline Formate: A Technical Guide for Researchers

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Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of the solubility of **Oxyoctaline Formate** (CAS No. 65405-72-3). Due to the limited availability of specific quantitative solubility data in a range of solvents, this document synthesizes known qualitative and quantitative information and presents a generalized, robust experimental protocol for determining the solubility of this hydrophobic compound.

Core Properties of Oxyoctaline Formate

Oxyoctaline Formate is a fragrance ingredient with a complex, rigid cyclic structure. Its physicochemical properties, summarized in Table 1, are characteristic of a hydrophobic molecule, predicting low aqueous solubility.



Property	Value	Source
Molecular Formula	C15H24O2	RIFM
Molecular Weight	236.55 g/mol	RIFM
Water Solubility	2.359 mg/L (computationally estimated)	[1]
log K₀w (Octanol-Water Partition Coefficient)	4.77 - 5.7	[1]
Boiling Point	284.44 °C (computationally estimated)	[1]
Vapor Pressure	0.000813 mm Hg @ 20°C (computationally estimated)	[1]
Appearance	Colorless to pale yellow liquid	[1]

Qualitative Solubility of Oxyoctaline Formate

Literature and safety data sheets consistently describe **Oxyoctaline Formate** as being insoluble in water. It is, however, soluble in alcohol. In the context of its primary application in fragrance compositions, **Oxyoctaline Formate** is often blended with other perfume raw materials (PRMs). In cases where these mixtures are not entirely miscible, co-solvents such as dipropylene glycol (DPG) or triethyl citrate are employed to achieve a single-phase liquid. This indicates its solubility in common organic solvents used in the fragrance industry.

Experimental Protocol for Solubility Determination

For researchers seeking to quantify the solubility of **Oxyoctaline Formate** in various solvents, the "shake-flask" method is a reliable and widely accepted technique for compounds with low solubility. The following is a generalized protocol that can be adapted for specific laboratory conditions and analytical capabilities.

Objective:

To determine the equilibrium solubility of **Oxyoctaline Formate** in a given solvent at a specified temperature.



Materials:

- Oxyoctaline Formate (high purity)
- Selected solvent(s) of interest (e.g., ethanol, isopropanol, propylene glycol, various esters)
- Scintillation vials or flasks with airtight seals
- Orbital shaker or magnetic stirrer with temperature control
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
- Calibrated analytical balance
- Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of Oxyoctaline Formate to a series of vials, ensuring a solid phase remains after equilibration. The exact amount will depend on the expected solubility.
 - Add a known volume of the desired solvent to each vial.
 - Securely seal the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a temperature-controlled orbital shaker or on a stirrer.
 - Agitate the samples at a constant temperature for a sufficient period to reach equilibrium.
 For hydrophobic compounds, this may take 24 to 72 hours. It is advisable to run preliminary experiments to determine the time to equilibrium.
- Phase Separation:



- After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.
- To ensure complete removal of undissolved solute, centrifuge the samples at a high speed.
- Sample Analysis:
 - Carefully withdraw an aliquot of the clear supernatant from each vial.
 - Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of Oxyoctaline Formate.
 - Prepare a calibration curve using standard solutions of known Oxyoctaline Formate concentrations to quantify the results.
- Data Reporting:
 - Express the solubility as mass per volume (e.g., mg/mL or g/L) or in molar units (mol/L).

Visualized Experimental Workflow

The following diagram illustrates the key stages of the generalized shake-flask solubility determination protocol.



Generalized Shake-Flask Solubility Determination Workflow Sample Preparation Addition of excess Oxyoctaline Formate to solvent Equilibration Agitation at constant temperature (24-72h) Phase Separation Centrifugation Sample Analysis Extraction & Dilution of Supernatant HPLC or GC Analysis Quantification against Calibration Curve Data Reporting

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Solubility (e.g., mg/mL)

Caption: Workflow for determining the solubility of a hydrophobic compound.



Signaling Pathways

A thorough review of the existing scientific literature did not yield any information regarding the involvement of **Oxyoctaline Formate** in specific signaling pathways. Its primary application is as a fragrance ingredient, and its biological interactions are not extensively characterized in publicly available resources.

Disclaimer: The provided experimental protocol is a generalized guideline. Researchers should conduct their own risk assessments and optimize the methodology for their specific laboratory setup and analytical instrumentation.

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References

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